Structural Divergence from Spacer-Containing Analogs: Conformational Restriction and Topological Polar Surface Area
The direct attachment of piperidine to the aniline ring in 4-ethoxy-2-(piperidin-1-yl)aniline eliminates the two rotatable bonds present in the ether-linked analog 4-(2-piperidin-1-yl-ethoxy)aniline (CAS 38948-27-5). This results in a lower number of rotatable bonds and a distinct topological polar surface area (TPSA). While experimental TPSA data for the target compound are not publicly available, computed values for the ether-linked analog indicate a TPSA of approximately 25.4 Ų ; the direct-linked target compound is expected to have a comparable or slightly reduced TPSA due to the absence of the ether oxygen's contribution, while offering significantly enhanced conformational rigidity [1]. This rigidity is a critical parameter in fragment-based drug design and scaffold optimization campaigns.
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 2 rotatable bonds (estimated from structure: ethoxy C–O and piperidine ring puckering only) |
| Comparator Or Baseline | 4-(2-Piperidin-1-yl-ethoxy)aniline: 4 rotatable bonds (ethoxy linker adds 2 additional rotatable bonds) |
| Quantified Difference | Approximately 2 fewer rotatable bonds; TPSA difference estimated at +3 to +5 Ų relative to comparator (ether oxygen contribution absent in target) |
| Conditions | In silico structural comparison based on ChemSpider/PubChem 2D structures |
Why This Matters
Reduced conformational flexibility translates to lower entropic penalty upon target binding, a property highly valued in lead optimization and fragment-based screening where rigid scaffolds often yield improved ligand efficiency.
- [1] Zhang, J.; et al. Compounds and methods for kinase modulation, and indications therefor. U.S. Patent 9,096,593 B2, August 4, 2015. View Source
